molecular formula C10H14N2O B3376300 Cyclopentyl(pyrimidin-2-yl)methanol CAS No. 1182977-20-3

Cyclopentyl(pyrimidin-2-yl)methanol

Cat. No.: B3376300
CAS No.: 1182977-20-3
M. Wt: 178.23 g/mol
InChI Key: MFJHDKZTIXMIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(pyrimidin-2-yl)methanol is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.

Mechanism of Action

Target of Action

Cyclopentyl(pyrimidin-2-yl)methanol is a pyrimidine derivative that has been found to target Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation. They are particularly important in the transition from the G1 phase to the S phase, a critical step in cell division .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins necessary for cell cycle progression, effectively halting the cell cycle at the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream effects such as DNA replication and cell division . This can lead to the death of rapidly dividing cells, such as those found in tumors .

Pharmacokinetics

Similar compounds, such as other cdk inhibitors, are known to be extensively metabolized by cytochrome p450 3a4 . They also exhibit a large inter-individual variability in exposure

Result of Action

The primary result of this compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells . This makes this compound a potential candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(pyrimidin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyrimidine-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(pyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, including halides, hydroxides, and amines.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Cyclopentyl(pyrimidin-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential as a biochemical probe.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

    Industry: this compound is used in the development of new materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carbaldehyde: A precursor in the synthesis of Cyclopentyl(pyrimidin-2-yl)methanol.

    Cyclopentanone: Another precursor used in the synthesis.

    Pyrimidine-based drugs: Compounds with similar pyrimidine structures, such as anticancer and antiviral agents.

Uniqueness

This compound stands out due to its unique combination of a cyclopentyl group and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

IUPAC Name

cyclopentyl(pyrimidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9(8-4-1-2-5-8)10-11-6-3-7-12-10/h3,6-9,13H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJHDKZTIXMIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(pyrimidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Cyclopentyl(pyrimidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Cyclopentyl(pyrimidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
Cyclopentyl(pyrimidin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
Cyclopentyl(pyrimidin-2-yl)methanol
Reactant of Route 6
Cyclopentyl(pyrimidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.